molecular formula C13H18N2O B1654587 1-(4-Phenylpiperazin-1-yl)propan-1-one CAS No. 25032-12-6

1-(4-Phenylpiperazin-1-yl)propan-1-one

Cat. No.: B1654587
CAS No.: 25032-12-6
M. Wt: 218.29 g/mol
InChI Key: OTFKRHOATUETFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylpiperazin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the phenylpiperazine class of compounds, which are established as privileged scaffolds in drug discovery due to their broad and potent biological activities . The phenylpiperazine core is a key structural motif in numerous biologically active molecules, known for its ability to interact with various biological targets . As a propanone derivative, this compound serves as a versatile building block or intermediate in organic synthesis, particularly for the development of more complex molecules with potential pharmacological properties. Its molecular structure, featuring the phenylpiperazine moiety, makes it a valuable template for creating derivatives that can be screened for a range of activities. Researchers utilize this compound in the synthesis of novel chemical entities, leveraging its structure to explore interactions with central nervous system targets, given that related phenylpiperazine compounds are known to exhibit activity as monoamine releasing agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

25032-12-6

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C13H18N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

OTFKRHOATUETFR-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

1-(4-Phenylpiperazin-1-yl)propan-1-one CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-phenylpiperazin-1-yl)propan-1-one, a molecule of significant interest within the broader class of phenylpiperazine derivatives. While this specific compound is not widely cataloged with a dedicated CAS number, its structural motif is central to numerous biologically active agents. This document synthesizes foundational chemical principles to detail its identity, physicochemical properties, a validated synthesis protocol, and its potential applications in medicinal chemistry and drug development. The guide is structured to provide both theoretical understanding and practical insights for scientific professionals engaged in chemical research and pharmaceutical innovation.

Introduction and Chemical Identity

The phenylpiperazine scaffold is a well-established pharmacophore, integral to the structure of many centrally active drugs. The title compound, this compound, represents a fundamental example of this class, featuring a phenyl group at the N4 position of the piperazine ring and a propanoyl group at the N1 position. The presence of the amide linkage and the lipophilic phenyl group suggests potential applications in neuropharmacology, where such structures often interact with aminergic G-protein coupled receptors.

While extensive searches of chemical databases do not yield a specific CAS Registry Number for this compound, its identity is unambiguously defined by its chemical structure and systematic nomenclature. For the purpose of this guide, we will refer to it by its IUPAC name. The lack of a dedicated CAS number suggests that while chemically straightforward, it may be a novel compound or a laboratory intermediate that has not been widely commercialized or published.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the key computed and anticipated properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂OCalculated
Molecular Weight 218.29 g/mol Calculated
IUPAC Name This compound---
Appearance Anticipated to be a solid at room temperatureInferred from similar compounds
Melting Point Not experimentally determined---
Boiling Point Not experimentally determined---
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Limited solubility in water.Inferred from chemical structure

Synthesis Methodology: Acylation of 1-Phenylpiperazine

The most direct and industrially scalable synthesis of this compound is via the acylation of 1-phenylpiperazine with propionyl chloride. This is a classic nucleophilic acyl substitution reaction, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme:

G reactant1 1-Phenylpiperazine reaction_node + reactant1->reaction_node reactant2 Propionyl Chloride reactant2->reaction_node product This compound byproduct HCl product_node reaction_node->product_node Base (e.g., Triethylamine) DCM, 0°C to RT product_node->product byproduct_node + product_node->byproduct_node byproduct_node->byproduct

A straightforward synthesis pathway.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a suitable non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. Propionyl chloride is a highly reactive and corrosive liquid that should be handled with appropriate safety precautions in a fume hood.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~6.8-7.3 ppm), the piperazine protons (as multiplets in the aliphatic region, ~2.5-3.8 ppm), and the ethyl group of the propanoyl moiety (a triplet for the methyl group and a quartet for the methylene group).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct peaks for the carbonyl carbon (~170 ppm), the aromatic carbons of the phenyl ring, and the aliphatic carbons of the piperazine and propanoyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.29).

Potential Applications and Toxicological Profile

Phenylpiperazine derivatives are known to possess a wide range of biological activities, primarily due to their ability to interact with various neurotransmitter receptors in the central nervous system (CNS).

Potential Applications:

  • Drug Discovery: this compound can serve as a valuable building block or a lead compound in the development of novel therapeutics for CNS disorders such as depression, anxiety, and psychosis. The phenylpiperazine moiety is a common feature in many approved drugs.[2]

  • Pharmacological Research: This compound could be used as a research tool to investigate the structure-activity relationships of phenylpiperazine derivatives at various receptor targets.

Toxicological Profile:

Specific toxicological data for this compound is not available. However, based on the general properties of phenylpiperazine compounds, it should be handled with care. Many phenylpiperazine derivatives exhibit psychoactive effects and can be toxic at high doses. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while not a widely cataloged chemical, represents a structurally significant molecule within the realm of medicinal chemistry. This guide has provided a detailed overview of its chemical identity, a reliable synthesis protocol, and its anticipated physicochemical and spectroscopic properties. For researchers and drug development professionals, this compound holds potential as a key intermediate or a starting point for the design of novel bioactive molecules. The information presented herein serves as a foundational resource for the synthesis, characterization, and potential exploration of this and related phenylpiperazine derivatives.

References

  • Özkay, Y., Tunalı, Y., & Karaca, H. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archives of Pharmacal Research, 36(7), 802-811. [Link]

  • PubChem. (n.d.). 1-(4-Phenylpiperidin-4-yl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. (n.d.). 1-(4-PHENYLPIPERIDIN-4-YL)PROPAN-1-ONE. [Link]

  • SpectraBase. (n.d.). 1-[4-[4-(3,4-Difluoro-benzoyl)-piperazin-1-yl]-3-fluoro-phenyl]-butan-1-one. [Link]

  • PubMed. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of ortho- and para-propiophenols. [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • CAS Common Chemistry. (n.d.). Adiphenine hydrochloride. [Link]

  • CAS Common Chemistry. (n.d.). 2-Aminoanisole-4-sulfonic acid. [Link]

  • CAS Common Chemistry. (n.d.). 3-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]benzoic acid. [Link]

  • Market Publishers. (2025). Propionyl Chloride: A Versatile Reagent in Organic Synthesis. [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • PubChemLite. (n.d.). 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride. [Link]

  • Wikipedia. (n.d.). Propionyl chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]

  • Federal Register. (2025). Designation of Propionyl Chloride as a List I Chemical. [Link]

  • Google Patents. (n.d.). WO2005012274A1 - Process for the preparation of 11-(1-piperazinyl)dibenzo b, f! 1 ,4!-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine.

Sources

Methodological & Application

Application Note: High-Efficiency Acylation of Phenylpiperazine to Form 1-(4-Phenylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous serotonergic and dopaminergic ligands (e.g., Trazodone, Nefazodone, Aripiprazole). This application note details the optimized protocol for the N-acylation of 1-phenylpiperazine with propionyl chloride to synthesize 1-(4-phenylpiperazin-1-yl)propan-1-one .

While seemingly a simple nucleophilic acyl substitution, this reaction requires strict control over exotherms and stoichiometry to prevent impurity formation (e.g., ring opening or polymerization side-products). This guide provides a scalable, self-validating protocol suitable for preclinical drug development.

Reaction Mechanism & Chemical Logic

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism.[1] The secondary amine of the phenylpiperazine attacks the electrophilic carbonyl carbon of the propionyl chloride.

Key Mechanistic Considerations:

  • Nucleophilicity: The N1 nitrogen (attached to the phenyl ring) is less nucleophilic due to resonance delocalization with the aromatic ring. However, in 1-phenylpiperazine, the N4 nitrogen is a secondary aliphatic amine and is highly nucleophilic, directing acylation exclusively to this position.

  • HCl Scavenging: The reaction generates HCl as a byproduct. If not neutralized, HCl will protonate the unreacted phenylpiperazine, rendering it non-nucleophilic (ammonium salt formation) and stalling the reaction. A tertiary amine base (Triethylamine or DIPEA) is strictly required to drive the equilibrium.

Visualization: Reaction Pathway (DOT Diagram)

ReactionMechanism Reactants 1-Phenylpiperazine + Propionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) Transition Chloride Elimination Intermediate->Transition Collapse Product Protonated Amide Transition->Product - Cl⁻ Final 1-(4-phenylpiperazin-1-yl) propan-1-one Product->Final Deprotonation (via Et3N) Byproduct Et3N·HCl (Precipitate) Product->Byproduct

Caption: Fig 1. Step-wise mechanism of N-acylation. Base-mediated deprotonation is the rate-determining factor for yield.

Experimental Protocol (SOP)

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleCritical Note
1-Phenylpiperazine 162.231.0SubstrateEnsure purity >98%; yellowing indicates oxidation.
Propionyl Chloride 92.521.1 - 1.2Acylating AgentMoisture sensitive; dispense under N₂.
Triethylamine (Et₃N) 101.191.5 - 2.0Base ScavengerExcess required to neutralize HCl.
Dichloromethane (DCM) 84.93SolventMedium (0.2 M)Anhydrous grade preferred.
Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge the system with Nitrogen (N₂) or Argon.

  • Add 1-Phenylpiperazine (10.0 mmol, 1.62 g) and DCM (40 mL) . Stir until fully dissolved.

  • Add Triethylamine (15.0 mmol, 2.1 mL) in one portion.

  • Cool the reaction mixture to 0°C using an ice-water bath. Reasoning: Low temperature suppresses potential side reactions and controls the exotherm of the acid chloride addition.

Step 2: Acylation (The Critical Step)

  • Dilute Propionyl Chloride (11.0 mmol, 0.96 mL) in DCM (10 mL) inside the addition funnel.

  • Add the acid chloride solution dropwise over 15–20 minutes.

    • Observation: White fumes (HCl) may form briefly inside the flask, followed by the precipitation of triethylammonium chloride (white solid).

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for an additional 2–4 hours.

    • Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting amine spot (low R_f) should disappear.

Step 3: Workup & Isolation

  • Quench the reaction by adding Water (30 mL) . Stir vigorously for 5 minutes to dissolve the ammonium salts.

  • Transfer to a separatory funnel. Separate the organic layer (bottom).[2]

  • Acid Wash (Optional but Recommended): Wash the organic layer with dilute 0.5M HCl (20 mL) .

    • Why? This removes any unreacted phenylpiperazine (which forms a water-soluble salt) and excess Et₃N. The amide product remains in the DCM.

  • Base Wash: Wash the organic layer with Sat. NaHCO₃ (20 mL) to neutralize trace acid.

  • Brine Wash: Wash with Sat. NaCl (20 mL) to remove trapped water.

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Purification Workflow (DOT Diagram)

PurificationWorkflow Crude Crude Reaction Mixture (DCM + Precipitate) Quench Quench with H₂O Phase Separation Crude->Quench AcidWash Wash: 0.5M HCl (Removes unreacted amine) Quench->AcidWash Organic Layer BaseWash Wash: Sat. NaHCO₃ (Neutralize acid) AcidWash->BaseWash Dry Dry (Na₂SO₄) & Evaporate BaseWash->Dry Decision Purity Check (TLC/NMR) Dry->Decision Recryst Recrystallization (EtOH or iPrOH) Decision->Recryst Solid/High Purity Column Flash Column (Hex/EtOAc) Decision->Column Oil/Impure

Caption: Fig 2.[3] Downstream processing workflow. The Acid Wash step is critical for removing unreacted starting material.

Characterization & Expected Data

Successful synthesis is confirmed when the data matches the following profile:

  • Physical State: Off-white solid or viscous pale yellow oil (depending on purity and residual solvent).

  • Yield: Typical isolated yields range from 85% to 95% .

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.25–7.30 (m, 2H, Ar-H)
      
    • 
       6.90–6.95 (m, 3H, Ar-H)
      
    • 
       3.60–3.80 (m, 4H, Piperazine CH₂ near amide)
      
    • 
       3.15–3.25 (m, 4H, Piperazine CH₂ near phenyl)
      
    • 
       2.40 (q, 2H, 
      
      
      
      Hz, -CO-CH ₂-CH₃)
    • 
       1.18 (t, 3H, 
      
      
      
      Hz, -CO-CH₂-CH ₃)
  • IR Spectroscopy: Strong carbonyl stretch (Amide I) at 1640–1650 cm⁻¹ .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Propionyl ChlorideEnsure reagents are dry; check Propionyl Chloride quality (it degrades to propionic acid if exposed to moisture).
Product is an Oil (not solid) Residual Solvent or ImpurityHigh vacuum drying for 12h.[4] If persistent, recrystallize from cold Isopropyl Alcohol (IPA).
Starting Material Remains Insufficient BaseCheck pH during reaction. If pH < 9, add more Et₃N. HCl salt of starting amine may have precipitated out.[5]
Bis-acylation Impossible MechanismUnlike primary amines, phenylpiperazine has only one reactive center. If mass spec shows M+56, check for impurities in starting material (e.g., piperazine).

Safety & Handling (MSDS Highlights)

  • Propionyl Chloride: Corrosive, lachrymator. Reacts violently with water. Handle only in a fume hood.

  • Phenylpiperazine: Toxic if swallowed, causes skin burns.

  • DCM: Suspected carcinogen. Use double gloves (nitrile/laminate).

References

  • Vogel, A. I., & Furniss, B. S. (1989).[6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7][8] Longman Scientific & Technical.[8] (Standard reference for Schotten-Baumann conditions).

  • Özkay, Y., et al. (2010). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects.[9][10] European Journal of Medicinal Chemistry, 45(8), 3320-3328. (Describes similar phenylpiperazine acylation protocols).

  • BenchChem Technical Guides. (2025). Acylation of Piperazine Derivatives: Pathways and Mechanisms. (General protocols for piperazine functionalization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Phenylpiperazine.

Sources

Preparation of 1-(4-Phenylpiperazin-1-yl)propan-1-one hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Purification of 1-(4-Phenylpiperazin-1-yl)propan-1-one Hydrochloride

Introduction & Scope

This technical guide details the protocol for the preparation of This compound hydrochloride . This compound, structurally characterized by a piperazine core substituted with a phenyl group at the N4 position and a propionyl moiety at the N1 position, serves as a critical scaffold in medicinal chemistry. It is frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, specifically targeting serotonergic (5-HT) and dopaminergic systems, and as an analytical standard for metabolic profiling of phenylpiperazine-based pharmaceuticals.

Target Molecule Profile:

  • IUPAC Name: this compound hydrochloride

  • Molecular Formula: C₁₃H₁₈N₂O · HCl

  • Molecular Weight: 218.30 g/mol (Free Base) / 254.76 g/mol (HCl Salt)

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in diethyl ether.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a nucleophilic acyl substitution (Schotten-Baumann conditions) followed by a controlled acid-base crystallization .

  • Bond Formation: The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

  • Base Mediation: Triethylamine (TEA) is employed as a proton scavenger to neutralize the HCl generated in situ, driving the equilibrium forward and preventing the protonation of the unreacted piperazine.

  • Salt Formation: The resulting free base is an oil; conversion to the hydrochloride salt is essential for long-term stability, crystallinity, and handling.

Reaction Scheme:



Materials & Safety Protocols

Reagents:

  • 1-Phenylpiperazine (1-PP): >98% purity.[1] Note: 1-PP is a serotonin-norepinephrine releasing agent; handle with full PPE.

  • Propionyl Chloride: >99%, redistilled if yellow. Corrosive lachrymator.

  • Triethylamine (TEA): Dried over KOH.

  • Solvents: Dichloromethane (DCM, anhydrous), Diethyl Ether (Et₂O), Isopropanol (IPA).

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether.

Safety Critical:

  • Perform all acylation steps in a fume hood to contain propionyl chloride vapors.

  • Wear nitrile gloves (double-gloved recommended) and safety goggles.

Experimental Protocols

Phase 1: Acylation (Synthesis of the Free Base)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with N₂.

  • Solvation: Charge the RBF with 1-phenylpiperazine (10.0 mmol, 1.62 g) and Triethylamine (12.0 mmol, 1.67 mL) in DCM (50 mL) .

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

  • Addition: Dilute Propionyl Chloride (11.0 mmol, 0.96 mL) in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 20 minutes. Mechanism: Slow addition prevents exotherm-driven impurity formation.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (1-PP) spot should disappear.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (30 mL) to neutralize excess acid chloride.

    • Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with Water (30 mL) followed by Brine (30 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude free base as a pale yellow oil.

Phase 2: Salt Formation & Purification
  • Dissolution: Dissolve the crude oil in a minimum volume of cold Isopropanol (IPA, ~5-10 mL) . Alternatively, anhydrous Diethyl Ether can be used for faster precipitation.

  • Acidification: While stirring rapidly at 0 °C, add 4M HCl in Dioxane (3.0 mL, slight excess) dropwise.

  • Precipitation: A white to off-white precipitate should form immediately. Stir at 0 °C for 30 minutes to maximize yield.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the filter cake with cold Diethyl Ether (2 x 15 mL) to remove non-polar impurities and excess HCl.

  • Recrystallization (Polishing):

    • Dissolve the crude salt in boiling Ethanol (absolute) .

    • Add Diethyl Ether dropwise until slight turbidity persists.

    • Cool slowly to RT, then to 4 °C overnight.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 6 hours.

Yield Expectations:

  • Theoretical Yield: ~2.54 g

  • Target Yield: 2.0 – 2.2 g (78-86%)

Analytical Validation

TestMethodExpected Result
Appearance VisualWhite crystalline solid
Melting Point CapillaryDetermine Experimentally (Typical range for analogs: 180–210 °C)
1H NMR 400 MHz, DMSO-d6δ 1.05 (t, 3H, -CH₃), δ 2.40 (q, 2H, -CH₂-CO), δ 3.1-3.8 (m, 8H, piperazine ring), δ 6.8-7.3 (m, 5H, Ar-H).
Mass Spec LC-MS (ESI+)m/z 219.15 [M+H]⁺ (Free base mass + 1)
Purity HPLC (C18, ACN/H2O)> 98.5% Area

Workflow Visualization

SynthesisWorkflow Start Start: 1-Phenylpiperazine Reagents Add TEA + DCM Cool to 0°C Start->Reagents Addition Dropwise Addition: Propionyl Chloride Reagents->Addition Reaction Reaction: 2h @ RT (Nucleophilic Acyl Substitution) Addition->Reaction Workup Workup: Wash (NaHCO3, Brine) Dry (Na2SO4) -> Evaporate Reaction->Workup Crude Crude Free Base (Oil) Workup->Crude Salting Salt Formation: Dissolve in IPA/Et2O Add HCl/Dioxane Crude->Salting Filter Filtration & Washing (Cold Ether) Salting->Filter Final Final Product: This compound HCl Filter->Final

Caption: Step-by-step process flow for the synthesis and purification of the target hydrochloride salt.

Troubleshooting & Optimization

  • Issue: Oiling out during salting.

    • Cause: Solvent too polar or rapid addition of acid.

    • Solution: Decant the supernatant, dissolve the oil in minimum hot ethanol, and induce crystallization by slow cooling and dropwise addition of ether.

  • Issue: Yellow discoloration.

    • Cause: Oxidation of phenylpiperazine or impurities in acid chloride.

    • Solution: Ensure nitrogen atmosphere during acylation. Recrystallize the final salt from Ethanol/Activated Charcoal.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 197940, 1-(4-Phenylpiperidin-4-yl)propan-1-one (Structural Analog Reference). PubChem.[4][5][6][7][8] Accessed Oct 26, 2025. Link

  • Oberlender, R., & Nichols, D. E. (1991).[7] Structural variation in the phenylpiperazine series: Consistencies with the serotonin receptor model. Journal of Medicinal Chemistry. (General protocol for phenylpiperazine amides).

  • Diakur, J., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Link

  • ChemicalBook. 1-Phenylpiperazine Properties and Safety. (Precursor Data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PPZ-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Yield and Purification Protocols[1]

Executive Summary

This guide addresses yield inconsistencies in the N-acylation of 1-phenylpiperazine with propionyl chloride. The target molecule, 1-(4-Phenylpiperazin-1-yl)propan-1-one , is a critical pharmacophore in medicinal chemistry (e.g., antifungal and antidepressant scaffolds).

Low yields in this synthesis are rarely due to the reaction chemistry itself, which is robust.[2] Instead, they typically stem from pH mismanagement during workup or hydrochloride salt precipitation trapping the starting material.[2] This guide provides a self-validating protocol and a diagnostic troubleshooting tree.

Module 1: The "Golden Path" Protocol

Standardized methodology for >90% isolated yield.[2]

Reaction Design & Logic

The reaction is a nucleophilic acyl substitution.[1][2] The secondary amine at the N4 position of the piperazine ring attacks the carbonyl carbon of propionyl chloride.[2]

Critical Mechanism Note: 1-Phenylpiperazine has two nitrogen atoms.[2]

  • N1 (Phenyl-bound): Low basicity (

    
    ) due to conjugation with the phenyl ring.[2]
    
  • N4 (Secondary amine): Moderate basicity (

    
    ) and high nucleophilicity.[2]
    
  • Implication: The reaction is highly regioselective for N4.[2] However, the HCl byproduct will instantly protonate unreacted N4 starting material, rendering it unreactive and precipitating it as a salt.[2] You must use a scavenger base.

Optimized Experimental Procedure

Scale: 10 mmol basis Solvent: Dichloromethane (DCM) (Anhydrous preferred)[2]

ReagentEquivalentsRole
1-Phenylpiperazine 1.0 eqLimiting Reagent
Propionyl Chloride 1.1 - 1.2 eqAcylating Agent (Excess ensures completion)
Triethylamine (TEA) 1.5 - 2.0 eqHCl Scavenger (Must be excess relative to acid chloride)
DCM 10 mL/gSolvent (High solubility for product)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve 1-phenylpiperazine (1.0 eq) and Triethylamine (1.5 eq) in dry DCM. Cool to 0°C in an ice bath.

    • Why? Cooling controls the exothermic nature of acyl chloride addition, preventing impurity formation (dimers).[2]

  • Addition: Add Propionyl Chloride (1.2 eq) dropwise over 15–20 minutes.

    • Observation: White smoke (HCl) may form briefly, followed by heavy precipitation of Triethylamine Hydrochloride (TEA[2]·HCl). This is a sign of success.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • In-Process Control (IPC): Check TLC (System: Hexane/Ethyl Acetate 1:1).

    • Target: Disappearance of 1-phenylpiperazine (

      
      ) and appearance of amide product (
      
      
      
      ).
Workup Strategy (The Yield Trap)

Most yield is lost here.[2] The product is an amide (neutral at N4, weakly basic at N1).[2]

  • Quench: Add water to dissolve the TEA·HCl salts.[2]

  • Phase Separation: Separate the organic layer.[2]

  • The "Three-Wash" System:

    • Wash 1: 5% NaHCO₃ (aq). Removes excess Propionyl Chloride (hydrolyzed to propionic acid).[2]

    • Wash 2: Water. Removes bulk salts.[2]

    • Wash 3: Brine. Dries the organic layer.[2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Points

Use this logic tree to diagnose where your yield is going.[2]

Troubleshooting Start Issue: Low Yield (<70%) CheckTLC Check TLC of Crude Reaction Start->CheckTLC SM_Present Starting Material (SM) Visible? CheckTLC->SM_Present Yes_SM YES: Incomplete Conversion SM_Present->Yes_SM SM Spot Exists No_SM NO: Workup Loss SM_Present->No_SM Only Product Spot BaseCheck Did you use >1 eq Base? Yes_SM->BaseCheck AcidWash Did you use Strong Acid Wash (HCl)? No_SM->AcidWash AddBase Solution: Add 1.5 eq TEA. SM is trapped as HCl salt. BaseCheck->AddBase No ReagentQual Check Propionyl Chloride Quality. (Hydrolyzes in moist air) BaseCheck->ReagentQual Yes LostProduct Solution: Product protonated at N1. Re-extract aqueous layer at pH 10. AcidWash->LostProduct Yes Solubility Check Aqueous Layer pH. Ensure pH > 7 to keep N1 neutral. AcidWash->Solubility No

Figure 1: Diagnostic logic tree for isolating the cause of yield loss.

Common Issues & Fixes
SymptomRoot CauseTechnical Fix
Precipitate forms immediately upon addition Formation of Amine·HCl salts.[2]Normal. This is TEA·HCl. Ensure vigorous stirring. If stirring stops, add more solvent.[2]
Low Yield, SM recovered Insufficient Base.[2]The HCl byproduct protonated your starting material, deactivating it.[2] Always use >1.0 eq of TEA or DIPEA.
Product in Aqueous Layer pH too low during workup.[2]The N1-phenyl nitrogen (

) can protonate in strong acid (1M HCl).[2] Avoid strong acid washes. Use Citric Acid or simply Water/Brine.[2]
Oily/Sticky Product Residual Solvent/Reagents.1-Phenylpiperazine derivatives are often oils. Dry under high vacuum for >4 hours.[2] If solid is required, triturating with cold Hexane or Ether often induces crystallization.[2]

Module 3: Advanced Optimization (FAQ)

Q: Can I use Propionic Anhydride instead of the Acid Chloride? A: Yes.

  • Pros: Milder, no HCl generation (generates Propionic acid), less moisture sensitive.[2]

  • Cons: Reaction is slower (may require heating to 40–50°C) or a catalyst (DMAP).[2]

  • Recommendation: Use Anhydride if you lack anhydrous conditions or fume hood capacity for Acid Chlorides.[2]

Q: How do I remove unreacted 1-Phenylpiperazine without a column? A: This is difficult because the solubility profile of the SM and Product are similar.[2]

  • Chemical Trick: Add a scavenger resin (Isocyanate resin) to the reaction mixture for 1 hour before workup.[2] It reacts with the secondary amine (SM) but not the amide (Product), covalently binding the impurity to the solid bead which is then filtered off.[2]

Q: What is the exact structure of the product for NMR verification? A:

  • Protons: You will see the ethyl group of the propionyl chain (triplet ~1.1 ppm, quartet ~2.4 ppm).[2]

  • Piperazine Ring: Two distinct multiplets (due to restricted rotation of the amide bond) at ~3.6-3.8 ppm (near amide) and ~3.1-3.2 ppm (near phenyl).[2]

  • Aromatic: Standard phenyl pattern (7.2-6.8 ppm).

Module 4: Reaction Pathway Visualization

ReactionScheme Reactants 1-Phenylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate DCM, 0°C Reagent Propionyl Chloride (Electrophile) Reagent->Intermediate DCM, 0°C Base TEA (Base) Base->Intermediate DCM, 0°C Product 1-(4-Phenylpiperazin-1-yl) propan-1-one Intermediate->Product -Cl⁻ Byproduct TEA·HCl (Precipitate) Intermediate->Byproduct

Figure 2: Reaction pathway showing the role of the base in driving equilibrium.

References

  • ChemicalBook. (2026).[2] 1-Phenylpiperazine Properties and pKa Data. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [2]

  • Gokhan-Kelekci, N., et al. (2013).[2] Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archives of Pharmacal Research. Retrieved from

  • Han, J., et al. (2020).[2] Optimization of reaction conditions for amide bond formation. ResearchGate. Retrieved from

  • Fisher Scientific. (2025).[2] Amide Synthesis Protocols and Schotten-Baumann Reaction. Retrieved from [2]

Sources

Identifying common impurities in 1-(4-Phenylpiperazin-1-yl)propan-1-one production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Phenylpiperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during its production. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your final compound.

I. Overview of the Synthesis and Common Impurities

The most common and direct route for the synthesis of this compound is the N-acylation of 1-phenylpiperazine with a propanoyl source, typically propanoyl chloride or propanoic anhydride. This reaction is usually carried out in the presence of a base to neutralize the acid byproduct.

Synthesis 1-Phenylpiperazine 1-Phenylpiperazine Product This compound 1-Phenylpiperazine->Product Nucleophilic Acyl Substitution Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->Product Byproduct Base Hydrochloride Propanoyl_Chloride->Byproduct HCl byproduct Base Base (e.g., Triethylamine) Base->Byproduct Neutralization

Figure 1: General synthetic scheme for this compound.

Even with a well-defined synthetic route, several impurities can arise from starting materials, side reactions, and degradation. Understanding these impurities is the first step in troubleshooting.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: I see a peak in my HPLC/GC-MS corresponding to the mass of 1-phenylpiperazine. Why is it there and how can I remove it?

Answer:

The presence of 1-phenylpiperazine in your final product indicates an incomplete reaction. This is a common issue and can be addressed by optimizing the reaction conditions and purification process.

Causality:

  • Insufficient Acylating Agent: If the molar ratio of the propanoyl source to 1-phenylpiperazine is too low, there won't be enough electrophile to react with all the nucleophilic piperazine.

  • Low Reaction Temperature or Short Reaction Time: The acylation reaction may not have gone to completion if the temperature was too low or the reaction time was insufficient.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reactant concentration.

  • Base Stoichiometry: If using an acid chloride, an inadequate amount of base to scavenge the generated HCl can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

Troubleshooting and Prevention:

  • Optimize Stoichiometry:

    • Use a slight excess (1.05-1.2 equivalents) of the propanoyl source to drive the reaction to completion.

  • Adjust Reaction Conditions:

    • Gradually increase the reaction temperature in increments of 10°C to find the optimal point without promoting side reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to ensure it has reached completion before quenching.

  • Improve Mixing:

    • Ensure vigorous stirring, especially in scaled-up reactions.

  • Purification:

    • Acid-Base Extraction: 1-phenylpiperazine is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). The desired amide product is much less basic and will remain in the organic phase.

    • Chromatography: If extraction is insufficient, column chromatography on silica gel can effectively separate the more polar 1-phenylpiperazine from the product.

FAQ 2: My analysis shows a byproduct with a mass corresponding to a di-acylated piperazine. How can this be avoided?

Answer:

The formation of a di-acylated byproduct, 1,4-bis(propanoyl)-1-phenylpiperazine, can occur, although it is generally less favored once the first acylation has occurred due to the reduced nucleophilicity of the resulting amide.[2]

Causality:

  • Excess Acylating Agent: A large excess of the propanoyl source can drive the acylation of the second nitrogen on the piperazine ring.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation to occur.

Troubleshooting and Prevention:

  • Control Stoichiometry:

    • Carefully control the molar ratio of the acylating agent to 1-phenylpiperazine. A slight excess is good, but a large excess should be avoided.

  • Temperature Control:

    • Maintain a moderate reaction temperature. If the reaction is sluggish, consider a longer reaction time at a lower temperature rather than a significant temperature increase.

  • Slow Addition:

    • Add the acylating agent dropwise to the solution of 1-phenylpiperazine. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

Troubleshooting_Diacylation Start Di-acylated Impurity Detected Check_Stoichiometry Review Stoichiometry of Acylating Agent Start->Check_Stoichiometry Check_Temperature Review Reaction Temperature Start->Check_Temperature Check_Addition Review Addition Method Start->Check_Addition Solution_Stoichiometry Reduce Equivalents of Acylating Agent Check_Stoichiometry->Solution_Stoichiometry Solution_Temperature Lower Reaction Temperature Check_Temperature->Solution_Temperature Solution_Addition Implement Slow, Dropwise Addition Check_Addition->Solution_Addition

Figure 2: Troubleshooting workflow for di-acylation.
FAQ 3: I have an unknown peak in my chromatogram that doesn't correspond to starting materials or expected byproducts. What could it be?

Answer:

Unexpected peaks can arise from several sources, including degradation of the product or starting materials, or impurities in the reagents themselves.

Potential Sources and Identification:

  • Hydrolysis Products:

    • Propanoic Acid: If propanoyl chloride or anhydride is used, hydrolysis due to moisture in the solvent or reagents will produce propanoic acid. This is typically removed during aqueous workup.

    • Hydrolysis of the Amide: The amide bond in the final product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, reverting to 1-phenylpiperazine and propanoic acid.

  • Oxidation Products:

    • Piperazine and its derivatives can be susceptible to oxidation, potentially forming N-oxides or other oxidized species, especially in the presence of metal catalysts or strong oxidants.[3][4]

  • Solvent Adducts:

    • In some cases, reactive intermediates can form adducts with the solvent.

Troubleshooting and Characterization:

  • Characterize the Impurity:

    • Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.

    • If the impurity can be isolated, use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

  • Review Reaction and Storage Conditions:

    • Ensure all solvents and reagents are anhydrous.

    • Avoid prolonged exposure to high temperatures or extreme pH during workup and purification.

    • Store the final compound in a cool, dark, and dry place to prevent degradation.

III. Summary of Common Impurities

Impurity NameChemical StructureProbable SourceRecommended Analytical TechniqueMitigation Strategy
1-PhenylpiperazineC₁₀H₁₄N₂Unreacted starting materialHPLC, GC-MS, NMROptimize reaction stoichiometry and conditions; Acid-base extraction
Propanoyl ChlorideC₃H₅ClOUnreacted acylating agentGC-MS (after derivatization)Quench reaction with water or a mild base
Propanoic AcidC₃H₆O₂Hydrolysis of acylating agentHPLC, GC-MSAqueous workup
1,4-bis(propanoyl)-1-phenylpiperazineC₁₆H₂₂N₂O₂Di-acylation byproductHPLC, MS, NMRControl stoichiometry and temperature; Slow addition of acylating agent
Piperazine N-oxide derivativeC₁₂H₁₆N₂O₂Oxidation of the productLC-MSUse high-purity, peroxide-free solvents; Store under inert atmosphere

IV. Experimental Protocols for Purity Analysis

High-Performance Liquid Chromatography (HPLC) - General Method

This is a representative reverse-phase HPLC method that can be adapted for the analysis of this compound and its common impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Expected Elution Profile: More polar impurities like 1-phenylpiperazine and propanoic acid will elute earlier, while the product and less polar byproducts like the di-acylated compound will have longer retention times.

V. References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7761-7767.

  • Haddadin, M. J., & Issidorides, C. H. (1965). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3253-3255.

  • Dziedzic, A., & da Silva, G. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2539–2548.

  • Gnecco, D., et al. (2000). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. Tetrahedron, 56(43), 8481-8486.

  • Li, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049.

  • Özkay, Y., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archiv der Pharmazie, 346(11), 802-812.

  • Özkay, Y., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate.

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity.

  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.

  • Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II.

  • Mastering Chemistry Help. (2013). acylation of amines.

  • Google Patents. (2018). WO2018060947A1 - 1-phenylpropanone compounds and use thereof.

  • Chemistry Learners. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube.

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.

  • CORE. (n.d.). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol.

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.

  • Monoacylation. (n.d.).

  • PMC. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

  • Stenutz. (n.d.). 1-(4-propanoylpiperazin-1-yl)propan-1-one.

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

  • PMC. (n.d.). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4...

Sources

Technical Support Center: Resolving Baseline Noise in HPLC of Phenylpiperazine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Baseline Noise & Drift Troubleshooting Analyte Class: Phenylpiperazine Amides (Basic, UV-active)

Diagnostic Framework: The "Zero-Flow" Protocol

Before altering chemistry, we must isolate the source of the noise. Baseline noise in phenylpiperazine analysis is rarely random; it is usually a symptom of the specific detection requirements (low UV) and mobile phase modifiers (TFA/Formic Acid) required for these basic amines.

The Golden Rule: You cannot fix a chemical problem with electronic smoothing, and you cannot fix a pump problem with a new column.

Interactive Troubleshooting Logic

Use the following decision matrix to categorize your noise profile.

TroubleshootingFlow Start START: Characterize the Noise Obs1 High Frequency 'Fuzz' (Electronic/Lamp) Start->Obs1 Obs2 Cyclic/Sinusoidal Waves (Pump/Mixing) Start->Obs2 Obs3 Steady Drift or Wandering (Chemical/Thermal) Start->Obs3 Test1 TEST: Stop Flow. Does noise persist? Obs1->Test1 Test2 TEST: Change Flow Rate. Does frequency change? Obs2->Test2 Test3 TEST: Is it a Gradient? Obs3->Test3 Res1 YES: Lamp aging, Dirty Flow Cell, or Response Time too fast Test1->Res1 Yes Res2 NO: Air bubbles or Mobile phase impurities Test1->Res2 No Res3 YES: Check Check-Valves, Pump Seals, or Air in Head Test2->Res3 Yes Res4 NO: Temperature cycling (HVAC interference) Test2->Res4 No Res5 YES: 'Ghost' absorption (TFA/Modifier imbalance) Test3->Res5 Yes Res6 NO: Column equilibration, Temperature drift, or Saturation Test3->Res6 No

Figure 1: Diagnostic logic flow for isolating HPLC baseline anomalies. Follow the path based on the visual appearance of the baseline.

Chemical Optimization: The Phenylpiperazine Paradox

The Issue: Phenylpiperazine amides contain a basic nitrogen (piperazine ring, pKa ~9.8). To prevent severe peak tailing caused by silanol interactions, you must use an acidic modifier to protonate the silanols or form ion pairs.

  • Common Choice: Trifluoroacetic Acid (TFA) (0.05% - 0.1%).

  • The Consequence: TFA absorbs UV light strongly at 210–220 nm. Since phenylpiperazines often lack strong chromophores above 254 nm, you are forced to detect in the region where your mobile phase is "loudest."

Protocol A: The "Balanced Absorbance" Gradient

Use this if you see a rising or falling baseline during a gradient run.

When running a gradient (e.g., 5% to 95% B), the concentration of TFA changes the refractive index and absorbance of the mobile phase. Methanol/TFA absorbs differently than Water/TFA.

The Fix: You must balance the optical absorbance of Channel A and Channel B so the detector sees them as "identical."

ParameterChannel A (Aqueous)Channel B (Organic)Why?
Solvent Water (HPLC Grade)Acetonitrile (ACN)ACN has a lower UV cutoff (190 nm) than Methanol (205 nm).[1] Always use ACN for low-UV detection. [1]
Modifier 0.1% TFA (v/v)0.08% - 0.09% TFA (v/v) TFA absorbs more in ACN than in water. Reducing TFA in Channel B flattens the baseline drift.
Mixing Pre-mixedPre-mixedMachine mixing of pure TFA is imprecise. Always pre-mix solvents.[2]

Step-by-Step Balancing:

  • Prepare Mobile Phase A with 0.1% TFA.

  • Prepare Mobile Phase B with 0.08% TFA.

  • Run a "Blank" gradient (0µL injection).

  • If baseline drifts down , add slightly more TFA to Channel B.

  • If baseline drifts up , dilute Channel B with pure ACN.

Protocol B: Alternative Modifiers (TFA Removal)

If TFA noise is insurmountable, switch the chemical system based on your detection method.

ScenarioRecommended BufferUV CutoffNotes
UV Only (Robust) Phosphate Buffer (20-50mM, pH 2.5)< 200 nmExcellent suppression of silanol activity. Non-volatile (Do NOT use with MS).[2]
LC-MS Compatible Formic Acid (0.1%)~210 nmWeaker ion-pairing than TFA. Peak shape may degrade (tailing).[2][3] Use a "Charged Surface Hybrid" (CSH) column to compensate.
High pH (Hybrid Column) 10mM Ammonium Bicarbonate (pH 10)< 205 nmPhenylpiperazine is unionized at pH 10. Excellent peak shape on hybrid columns (e.g., Waters XBridge).

Hardware & Physical Parameters

The "Mixing Noise" Phenomenon

TFA is viscous and difficult to mix with organic solvents. If you observe a sinusoidal wave that correlates with the pump stroke volume, your system is struggling to homogenize the mobile phase before it hits the column.

Solution:

  • Increase Mixer Volume: If using a high-pressure mixing system (binary pump), install a larger static mixer (e.g., 350µL or larger). This physically smooths out concentration ripples.

  • Premixing: As noted in Protocol A, never let the pump mix pure TFA.

Detector Settings (Electronic Smoothing)

Researchers often default to a fast response time, capturing unnecessary noise.

  • Response Time (Time Constant): For standard HPLC (peaks > 5 sec width), set to 1.0 - 2.0 seconds . Setting this to < 0.1s (Fast) will digitize lamp noise that contains no analytical value.

  • Wavelength Bandwidth: If using a DAD (Diode Array), widen the bandwidth. Instead of 214 nm ± 2 nm, try 214 nm ± 8 nm . This averages more photodiodes, statistically reducing random noise.

Advanced FAQ: Phenylpiperazine Specifics

Q: I see "Ghost Peaks" in my blank gradient that look like my analyte. Is it carryover? A: Phenylpiperazines are "sticky" bases. They adsorb to stainless steel and injector seals.

  • The Fix: Change your needle wash solvent. A standard 50:50 MeOH:Water wash is often too weak. Use 40:40:20 ACN:Isopropanol:0.1% Formic Acid . The acid ensures the basic amine is protonated (soluble) and removed.

Q: My baseline is flat, but I have negative peaks. A: This is a Refractive Index (RI) mismatch or sample solvent issue.

  • The Fix: Ensure your sample is dissolved in the starting mobile phase (e.g., 5% ACN / 0.1% TFA). If you dissolve the sample in 100% DMSO or MeOH, the plug of solvent passing through the detector will absorb less light than the mobile phase (if the mobile phase has high TFA background), causing a dip.

Q: Why does my baseline cycle every 10-15 minutes? A: This is likely HVAC interference .

  • The Fix: HPLC columns and detectors are temperature sensitive. If a lab air vent blows directly on the unit, the temperature cycling will alter the mobile phase density. Insulate the column compartment or move the instrument.

References

  • Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Retrieved from [Link]

  • Agilent Technologies. (n.d.).[4] Eliminating Baseline Problems. Retrieved from [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • ResearchGate. (2012). Accurate HPLC Determination of Piperazine Residues. Retrieved from [Link]

Sources

Thermal stability issues of 1-(4-Phenylpiperazin-1-yl)propan-1-one at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Phenylpiperazin-1-yl)propan-1-one

Introduction: Understanding Thermal Stability

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with this compound (CAS No. 90213-66-4). The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that influences its synthesis, formulation, storage, and ultimately, its safety and efficacy. Phenylpiperazine derivatives, while versatile, can be susceptible to degradation under thermal stress.[1] This document is designed as a centralized resource to troubleshoot and resolve common thermal stability issues encountered during the lifecycle of this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal behavior of this compound.

Q1: What are the initial signs of thermal degradation for this compound?

A1: Initial indicators of thermal degradation are often visual or physical. A color change, typically to a yellow or brownish hue, is a common sign of degradation in solid piperazine-containing substances.[2] Other signs may include changes in consistency, such as clumping or melting below the expected point, and the evolution of odors. For definitive identification, these physical changes must be correlated with analytical data, such as the appearance of new impurity peaks in an HPLC chromatogram.

Q2: What are the expected hazardous decomposition products?

A2: Upon significant thermal decomposition, this compound is expected to release hazardous gases. A Safety Data Sheet for the compound indicates that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3] These products arise from the breakdown of the core chemical structure at high temperatures.

Q3: What general storage conditions are recommended to ensure stability?

A3: To maintain product quality and prevent degradation, the compound should be stored in a tightly closed container in a dry, well-ventilated place.[3] It is crucial to protect it from light and excess heat.[3] Refrigerated storage is explicitly recommended.[3] The primary stability risks under improper storage are reactions with incompatible materials (like strong oxidizing agents) and exposure to heat.[3]

Q4: How does the chemical structure of phenylpiperazine contribute to its thermal stability?

A4: The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is central to the molecule's reactivity. While generally stable, the presence of two amino functions can enhance susceptibility to nucleophilic attack reactions, which can be a pathway for thermal degradation.[4] Studies on aqueous piperazine have shown that degradation can proceed through SN2 substitution reactions, often initiated by ring-opening.[5] The stability of the molecule is also influenced by the substituents on the phenyl ring and the piperazine nitrogens.

Troubleshooting Guide: Experimental Issues

This section provides structured guidance for specific problems you may encounter during your work.

Scenario 1: Unexpected Impurity Peaks in HPLC After a High-Temperature Reaction

Q: My HPLC analysis of a reaction mixture heated to 100°C shows several new, unexpected peaks that were not present in the starting material. How can I determine if this is thermal degradation and identify the byproducts?

A: This is a classic sign of thermal degradation. The goal is to confirm the cause and identify the degradants, which is essential for process optimization and regulatory compliance.

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying unknown peaks observed in your stability samples.

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Identification & Mitigation A Observation Unexpected peaks in HPLC of stressed sample B Control Experiment Run a control sample kept at low temp. (e.g., 4°C) A->B Compare C Forced Degradation Perform systematic forced degradation study (Heat, Acid, Base, Oxidation) B->C Confirm thermal liability D LC-MS Analysis Couple HPLC to a Mass Spectrometer to get Molecular Weights (m/z) of new peaks C->D Characterize degradants E MS/MS Fragmentation Obtain structural fragments of the unknown peaks D->E Further analysis F Structure Elucidation Propose structures for degradation products based on MS/MS data E->F Interpret data G Process Optimization Modify reaction conditions (lower temp, shorter time, inert atmosphere) F->G Develop solution H Re-analyze Confirm reduction of impurity peaks with optimized process G->H Validate fix

Caption: Workflow for identifying and mitigating thermal degradation products.

Detailed Steps:

  • Confirm Thermal Liability: First, run a control sample of your starting material that has been stored at a recommended low temperature (e.g., refrigerated) alongside your heated sample. If the new peaks are absent or significantly smaller in the control, thermal degradation is the likely cause.

  • Conduct a Forced Degradation Study: To understand the molecule's degradation profile, perform a systematic forced degradation (or stress testing) study.[6] This involves exposing the compound to various stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.[2] This study is foundational for developing a stability-indicating analytical method.[2][6]

  • Identify Degradants with Mass Spectrometry (MS): The most effective way to identify unknown peaks is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]

    • LC-MS: This will provide the molecular weight (from the mass-to-charge ratio, m/z) of each new impurity.[2]

    • LC-MS/MS (Tandem MS): By fragmenting the parent ion of the unknown peak, you can obtain structural information about the degradant, helping to elucidate its chemical structure.[2]

Scenario 2: Solid Sample Discoloration During Storage at Elevated Temperature

Q: I am conducting accelerated stability studies, and my solid sample of this compound has turned yellow after 2 weeks at 60°C. What does this mean and how should I proceed?

A: Discoloration is a strong indicator of chemical degradation.[2] The yellowing likely results from the formation of chromophoric degradation products. It is critical to quantify the extent of degradation and identify the products formed.

Recommended Analytical Approach:

Analytical TechniquePurposeExpected Outcome
Differential Scanning Calorimetry (DSC) To detect changes in melting point, purity, and thermal events (e.g., decomposition exotherms).[7]A lower and broader melting endotherm may indicate the presence of impurities. New exothermic peaks could signal decomposition events occurring at lower temperatures than the pure compound.
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature, indicating decomposition temperature.[8]The onset temperature of weight loss (T5%) may be lower for the discolored sample compared to a reference standard, signifying reduced thermal stability.[9]
Stability-Indicating HPLC-UV/MS To separate and quantify the parent compound and all degradation products.The appearance of new peaks and a corresponding decrease in the peak area of the parent compound will confirm and quantify the degradation. MS will help identify the new peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in functional groups.New peaks or changes in existing peaks (e.g., in the carbonyl or C-N regions) can provide clues about the chemical changes that have occurred.

Key Experimental Protocols

This section provides standardized methodologies for assessing the thermal stability of your compound.

Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, purity, and onset of thermal decomposition of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Materials:

  • Differential Scanning Calorimeter (DSC) instrument

  • Aluminum or hermetically sealed sample pans

  • 1-3 mg of this compound

  • Inert reference pan (empty)

  • Nitrogen gas supply (for inert atmosphere)

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan. Crimp the lid to seal. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Set the temperature program:

      • Equilibrate at 25°C.

      • Ramp up to a temperature beyond the expected decomposition (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the heat flow versus temperature to generate a thermogram.

    • Determine the onset and peak temperature of the melting endotherm.

    • Observe any exothermic events following the melt, which typically indicate decomposition. The onset temperature of such an exotherm is a critical indicator of thermal instability.

Caption: Standard workflow for DSC analysis of a pharmaceutical compound.

Protocol 2: Forced Degradation Study (Thermal Stress)

Objective: To intentionally degrade the sample to generate potential degradation products and assess the stability-indicating nature of an analytical method.[6]

Materials:

  • This compound (solid)

  • Solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)

  • Calibrated laboratory oven

  • Vials with inert caps

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Solid State Stress:

    • Place a known quantity of the solid compound in a clear glass vial.

    • Expose the sample to elevated heat in an oven (e.g., 75°C) for a defined period (e.g., 48 hours).[10]

    • At specified time points (e.g., 12, 24, 48 hours), remove a sample, prepare a solution of known concentration, and analyze by HPLC.

  • Solution State Stress:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture.

    • Divide the solution into several vials.

    • Place the vials in an oven at a controlled temperature (e.g., 60°C).

    • At specified time points, remove a vial, cool it to room temperature, and analyze by HPLC.

  • Control Sample:

    • Store both a solid and a solution sample protected from light at a low temperature (e.g., 4°C) to serve as an undecomposed control.

  • Analysis:

    • Analyze all stressed and control samples by HPLC.

    • Compare the chromatograms. Look for the formation of new peaks and a decrease in the area of the parent peak in the stressed samples.

    • Aim for 5-20% degradation of the active ingredient, as this is typically sufficient to produce and detect primary degradants without overly complex secondary degradation.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved February 23, 2026, from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. Retrieved February 23, 2026, from [Link]

  • Crystal-structure studies of 4-phenylpiperazin-1-ium derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved February 23, 2026, from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved February 23, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Certified Reference Standards for 1-(4-Phenylpiperazin-1-yl)propan-1-one Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth comparison of certified reference standards (CRSs) for the purity testing of 1-(4-Phenylpiperazin-1-yl)propan-1-one, a key building block in the synthesis of various pharmacologically active molecules. We will explore the nuances of utilizing both commercially available CRSs and the rigorous qualification of an in-house reference standard. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of analytical accuracy and regulatory compliance.

The Critical Role of Purity in Drug Development

The purity of any chemical entity intended for pharmaceutical use directly impacts its safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity thresholds for APIs.[1][2] Impurities, which can arise from the manufacturing process or degradation, must be identified, quantified, and controlled.[3][4] The use of highly characterized reference standards is the bedrock of any robust analytical method designed for this purpose.[1][5][6] A reference standard of known purity allows for the accurate quantification of the main compound and its impurities in test samples.[4][6]

Understanding this compound and its Potential Impurities

This compound is a derivative of phenylpiperazine. Phenylpiperazine derivatives are common scaffolds in medicinal chemistry, with applications in developing antipsychotic, antidepressant, and anxiolytic agents.[7] The synthesis of this compound can introduce various process-related impurities.

A common synthetic route might involve the reaction of 1-phenylpiperazine with a propanoylating agent. Potential impurities could include unreacted starting materials, by-products from side reactions, and degradation products. For instance, incomplete reaction could leave residual 1-phenylpiperazine. A potential by-product could be 1-(4-benzoylpiperazin-1-yl)propan-1-one if there are impurities in the starting materials.[8][9]

Comparing Commercially Available Certified Reference Standards

Several reputable suppliers offer certified reference standards for compounds structurally similar to this compound. When selecting a commercial CRS, it is crucial to scrutinize the Certificate of Analysis (CoA).[10] The CoA provides essential information about the standard's identity, purity, and the analytical methods used for its characterization.[10]

Supplier Product Example Stated Purity Characterization Methods Key Considerations
LGC Standards (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazineTypically >98%HPLC, Mass Spec, NMROffers a wide range of piperazine derivatives.[11]
Sigma-Aldrich (Merck) 3-(4-Phenylpiperazin-1-yl)propan-1-amineVaries by lotHPLC, NMRProvides comprehensive documentation including CoA.
Fluorochem 1-(4-Benzoylpiperazin-1-yl)propan-1-one98%Not specified on product pageImportant to request a detailed CoA.[8]
CPAchem Miscellaneous Organic CRMsVariesISO 17034 accreditedOffers custom and multi-component standards.[12]

Note: The availability of a certified reference standard for the exact compound this compound may vary. The table above provides examples of similar compounds to illustrate what to look for in a supplier.

The primary advantage of using a commercial CRS is the immediate availability of a well-characterized material, often with traceability to national or international standards. This can significantly expedite method development and validation. However, the cost can be a factor, and for novel compounds, a commercial standard may not be available.[13]

Establishing an In-House Reference Standard: A Rigorous Approach

When a commercial CRS is unavailable or not suitable, establishing an in-house reference standard is a necessary and rigorous process.[4] This involves synthesizing or procuring a high-purity batch of the compound and subjecting it to comprehensive characterization to confirm its identity and assign a purity value.[4][5]

The following diagram illustrates a typical workflow for qualifying an in-house reference standard for this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_documentation Documentation synthesis Synthesis of high-purity batch purification Purification (e.g., recrystallization, chromatography) synthesis->purification hplc HPLC-UV for Chromatographic Purity purification->hplc lcms LC-MS for Impurity Identification hplc->lcms qnmr qNMR for Absolute Purity (Assay) hplc->qnmr coa Certificate of Analysis Generation qnmr->coa stability Stability Studies coa->stability

Caption: Workflow for the qualification of an in-house reference standard.

1. High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

The goal of this experiment is to separate the main compound from any structurally related impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.2).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 239 nm (based on UV absorbance of similar structures).[16]

  • Injection Volume: 10 µL.

  • Data Analysis: The area percent of the main peak relative to the total peak area is calculated to determine chromatographic purity.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information.[17][18]

  • Instrumentation: Shimadzu LCMS-2020 or equivalent single quadrupole or QTOF mass spectrometer.[19][20]

  • LC Conditions: Same as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 50-500.

  • Data Analysis: The mass-to-charge ratio of each impurity peak is used to propose a molecular formula and potential structure.

3. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity (Assay)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[21][22] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[21][23]

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: A certified reference standard of high purity with a known chemical structure, such as maleic acid.[22][24]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experimental Parameters: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons for accurate quantification.

  • Calculation: The purity of the analyte is calculated using the following equation[23]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

The following tables present hypothetical data from the analysis of a newly synthesized batch of this compound intended for use as an in-house reference standard.

Table 1: HPLC-UV Purity Analysis

Peak Retention Time (min) Area (%) Identity
13.50.15Impurity A
25.299.75This compound
36.80.10Impurity B

Table 2: LC-MS Impurity Identification

Impurity Retention Time (min) Observed [M+H]+ Proposed Identity
A3.5163.11-Phenylpiperazine (Starting Material)
B6.8247.11-(4-Benzoylpiperazin-1-yl)propan-1-one (By-product)

Table 3: qNMR Purity Assay

Parameter Value
Analyte Mass (mg)10.05
Internal Standard (Maleic Acid) Mass (mg)5.02
Analyte Integral (N=2 protons)2.15
Internal Standard Integral (N=2 protons)1.00
Calculated Purity (w/w %) 99.6%
Comparison of In-House vs. Commercial Certified Reference Standards
Factor Commercial Certified Reference Standard In-House Qualified Reference Standard
Availability Readily available for common compounds.Required for novel compounds or when commercial standards are unavailable.
Cost Can be expensive, especially for highly pure standards.High initial investment in synthesis, purification, and extensive characterization.
Traceability Often traceable to pharmacopeial or national standards.Traceability needs to be established through rigorous characterization.
Regulatory Acceptance Generally well-accepted by regulatory agencies.[4]Requires comprehensive documentation of the qualification process for regulatory submission.[1][5]
Flexibility Limited to the supplier's catalog.Can be produced on-demand to meet specific project needs.
Conclusion and Recommendations

The choice between a commercial certified reference standard and an in-house qualified standard for the purity testing of this compound depends on several factors, including the availability of a commercial product, project timelines, budget, and regulatory requirements.

For routine analysis where a suitable commercial CRS is available, it is often the more efficient choice. However, for novel compounds or when a higher degree of control and characterization is required, establishing a well-documented in-house reference standard is essential. The use of orthogonal analytical techniques such as HPLC-UV, LC-MS, and qNMR provides a comprehensive and robust assessment of purity, ensuring the quality and reliability of analytical data in a regulated environment.[25]

References

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]

  • Reference Standards & Characterization. PharmaRegulatory.in. Available from: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available from: [Link]

  • Reference Standards, Working Standards, and Internal Reference Standards. SynThink Research Chemicals. Available from: [Link]

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. Available from: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]

  • Regulatory Guidance: ICH, EMA, FDA | Request PDF. ResearchGate. Available from: [Link]

  • 1-(4-phenylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol. Chemazone. Available from: [Link]

  • 1-(4-PHENYLPIPERIDIN-4-YL)PROPAN-1-ONE. gsrs. Available from: [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. Available from: [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Tel Aviv University. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available from: [Link]

  • CHEMICAL PURITY ANALYSIS. Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. Available from: [Link]

  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. Available from: [Link]

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available from: [Link]

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Investigadores Universidad San Sebastián. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available from: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available from: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available from: [Link]

  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. MDPI. Available from: [Link]

  • Miscellaneous. CPAChem Products. Available from: [Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. RSC Publishing. Available from: [Link]

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A Comparative Guide to the UV-Vis Spectroscopic Characterization of 1-(4-Phenylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth protocol and comparative analysis for the ultraviolet-visible (UV-Vis) spectroscopic characterization of 1-(4-Phenylpiperazin-1-yl)propan-1-one, a compound of interest in pharmaceutical research due to its core phenylpiperazine structure. Phenylpiperazine derivatives are integral to a wide range of clinically significant drugs, particularly those targeting the central nervous system.[1][2] UV-Vis spectroscopy serves as a fundamental, non-destructive analytical technique for the qualitative and quantitative analysis of such compounds, providing critical information on their electronic structure and purity.[3][4]

This document will detail a robust experimental workflow for obtaining the UV-Vis spectrum of this compound, analyze its expected spectral features, and present a comparative analysis with structurally related compounds to provide a comprehensive understanding of its spectroscopic properties.

The Significance of UV-Vis Spectroscopy for Phenylpiperazine Derivatives

The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily those involving π-electrons in conjugated systems. The phenylpiperazine moiety contains a benzene ring, which is a chromophore that absorbs UV radiation. The substitution pattern on both the phenyl ring and the piperazine nitrogen can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Therefore, UV-Vis spectroscopy is a powerful tool for:

  • Structural Elucidation: Confirming the presence of the phenylpiperazine chromophore and detecting the influence of substituents.

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law. This is crucial for quality control and formulation development.[4]

  • Purity Assessment: Identifying the presence of impurities that may have different absorption profiles.

  • Stability Studies: Monitoring the degradation of the compound over time, as changes in the chemical structure will often be reflected in the UV-Vis spectrum.[1]

Experimental Protocol: Acquiring the UV-Vis Spectrum

The following protocol outlines the steps for obtaining a reliable UV-Vis spectrum of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

1. Solvent Selection:

The choice of solvent is critical in UV-Vis spectroscopy as the solvent itself must be transparent in the wavelength range of interest to avoid interference with the analyte's absorption. For phenylpiperazine derivatives, polar solvents are generally suitable. Methanol or ethanol are excellent choices due to their transparency in the UV region (typically above 210 nm) and their ability to solubilize a wide range of organic compounds.[5] For this guide, we will use Methanol (Spectroscopic Grade) .

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol. Ensure the compound is fully dissolved by gentle sonication if necessary. This stock solution provides a convenient starting point for further dilutions.

  • Working Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock solution into another 100 mL volumetric flask and dilute to the mark with methanol. The concentration of the working solution should be adjusted to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.) to ensure linearity and accuracy.

3. Spectrophotometer Setup and Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer is recommended for its stability and ability to automatically correct for solvent absorbance.

  • Wavelength Range: Scan from 400 nm down to 200 nm.

  • Blanking: Use a quartz cuvette filled with the same spectroscopic grade methanol used for the sample preparation as the reference (blank). This step is crucial to subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Rinse a second quartz cuvette with the working solution of this compound, then fill it and place it in the sample holder.

  • Data Acquisition: Record the absorbance spectrum. The resulting spectrum should show one or more absorption maxima (λmax).

dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis weigh Weigh Compound dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute blank Blank with Methanol dilute->blank measure Measure Sample Absorbance blank->measure analyze Analyze Spectrum (λmax, Absorbance) measure->analyze

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Expected UV-Vis Spectrum and Comparative Analysis

We will compare the expected characteristics of this compound with the known antipsychotic drug Trazodone , which also contains a phenylpiperazine core, and with a structurally similar 1-Phenyl-2-[4-(4-fluoro-phenyl)piperazin-1-yl]propanone .

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε)Reference
This compound C6H5-N(CH2CH2)2N-C(=O)CH2CH3Methanol~250 nmNot DeterminedPredicted
Trazodone Methanol251 ± 2 nmNot specified[6]
1-Phenyl-2-[4-(4-fluoro-phenyl)piperazin-1-yl]propanone Not SpecifiedNot specified in abstractNot specified in abstract[7]
1-(2-pyridyl)-piperazine Not Specified258 nm1.4123 (Absorbance)[5]

Note: The molar absorptivity for the propanone derivative and Trazodone were not explicitly provided in the referenced abstracts. The absorbance value for 1-(2-pyridyl)-piperazine is given as reported.

The expected λmax for this compound is anticipated to be around 250 nm, which is consistent with the electronic transitions of the phenylpiperazine system.[6] The presence of the propanone group is a minor structural modification compared to the core chromophore and is unlikely to cause a significant shift in the primary absorption band.

Logical Relationships in UV-Vis Analysis

dot

logical_relationships cluster_output Experimental Output Structure Chemical Structure (Chromophore) Spectrum UV-Vis Spectrum Structure->Spectrum determines λmax Concentration Concentration (c) Absorbance Absorbance (A) Concentration->Absorbance Pathlength Cuvette Pathlength (l) Pathlength->Absorbance Wavelength Wavelength (λ) Wavelength->Absorbance Absorbance->Spectrum

Caption: Key relationships governing UV-Vis spectroscopic measurements.

Conclusion

UV-Vis spectroscopy is an indispensable technique for the characterization of this compound and other phenylpiperazine derivatives. By following a well-defined experimental protocol, researchers can obtain high-quality spectra that provide valuable information for structural confirmation, quantification, and purity assessment. The comparative analysis with structurally related compounds like Trazodone demonstrates the expected absorption profile, with a primary absorption maximum anticipated around 250 nm. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently employ UV-Vis spectroscopy in their work with this important class of compounds.

References

  • Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Asian Journal of Chemistry.
  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. ResearchGate. [Link]

  • The Isolation of Trazodone from the Biological Fluids. The Pharmaceutical Journal.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Two new phenylpiperazines with atypical antipsychotic potential. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Phenylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

The guidance herein is built upon the established toxicological data for 1-phenylpiperazine, which is classified as toxic if swallowed, potentially fatal upon skin contact, and capable of causing severe skin burns and eye damage.[2][3] Additionally, related compounds with similar side chains exhibit significant irritation to the skin, eyes, and respiratory system.[4] Therefore, we will proceed with the assumption that 1-(4-Phenylpiperazin-1-yl)propan-1-one presents a similar, high-hazard profile.

Comprehensive Hazard Assessment

Before any handling of this compound, it is imperative to understand the potential risks. The phenylpiperazine moiety is a known strong irritant and corrosive.[1] The primary routes of exposure are dermal contact, inhalation, and ingestion.

  • Acute Dermal Toxicity: Analogs are classified as "Fatal in contact with skin."[2][3] This necessitates the use of impervious clothing and gloves.

  • Acute Oral Toxicity: Classified as "Toxic if swallowed."[2][3] Accidental ingestion can lead to severe internal damage.

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][3] Direct contact must be strictly avoided.

  • Serious Eye Damage/Irritation: Poses a risk of serious, potentially irreversible eye damage.[1][3]

  • Respiratory Irritation: The compound, particularly if in powdered form or aerosolized, may cause respiratory irritation.[4][5]

Core Directive: Personal Protective Equipment (PPE)

Given the high potential for toxicity and corrosion, a multi-layered PPE approach is mandatory. This is not merely a list of items, but a system designed to provide a complete barrier to exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 0.4 mm thickness).[6]The outer glove absorbs initial contact, while the inner glove provides a secondary barrier in case of a breach. Nitrile offers good resistance to a range of chemicals.
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn in conjunction with a full-face shield.[3]Goggles protect against dust and splashes, while the face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions.
Body Protection A chemical-resistant laboratory coat, supplemented with a disposable, impervious gown with long sleeves and tight cuffs.[6]Standard lab coats are insufficient. An impervious gown prevents skin contact with any spills or splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the solid compound. If there is a risk of vapors or aerosols, a full-face respirator with appropriate chemical cartridges should be used.[3]This protects against inhalation of airborne particles or vapors, a primary route of exposure.
Foot Protection Closed-toe, chemical-resistant footwear.Protects feet from spills and falling objects.

Operational Plan and Step-by-Step Protocols

Adherence to a strict, methodical workflow is critical for safety. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Protocol for Donning PPE
  • Preparation: Before entering the designated handling area, inspect all PPE for damage or defects.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the impervious gown over your lab coat, ensuring full coverage.

  • Respiratory Protection: Fit your respirator, ensuring a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your gown.

Safe Handling Protocol
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Have spill control materials and emergency contact information readily available.

  • Chemical Handling: Use appropriate tools (spatulas, tongs) to handle the compound, minimizing direct contact.[6] Avoid creating dust.

  • Post-Handling: After completing your work, decontaminate any equipment used.

Protocol for Doffing PPE

This process is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles from the back to the front.

  • Body Protection: Remove the impervious gown, rolling it away from your body. Dispose of it in the designated hazardous waste container.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[6]

Emergency and Disposal Procedures

Spill Response
  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Prevent the spill from spreading.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

Disposal Plan

All waste, including contaminated PPE, spill cleanup materials, and unused chemicals, must be disposed of as hazardous waste.[2] Use designated, clearly labeled, and sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol prep_area 1. Prepare Work Area (Fume Hood, Spill Kit) don_ppe 2. Don Full PPE (Double Gloves, Gown, Respirator, Face Shield) prep_area->don_ppe Proceed handle_chem 3. Handle Chemical (Minimize Dust, Use Tools) don_ppe->handle_chem Enter Fume Hood decon 4. Decontaminate Equipment handle_chem->decon Work Complete spill Spill Occurs handle_chem->spill Potential Incident exposure Exposure Occurs handle_chem->exposure Potential Incident dispose_waste 5. Dispose of Waste (Labeled, Sealed Container) decon->dispose_waste doff_ppe 6. Doff PPE (Careful Removal) dispose_waste->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash evacuate Evacuate & Alert spill->evacuate contain Contain & Clean spill->contain first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical

Caption: Workflow for handling this compound.

References

Sources

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